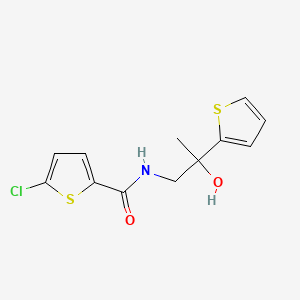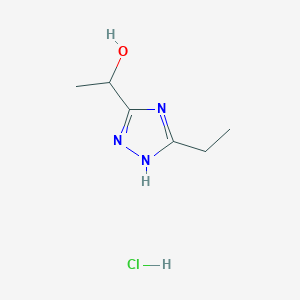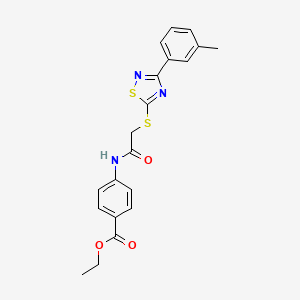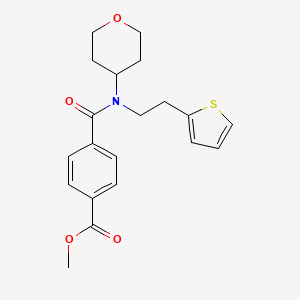
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities . They are synthesized by substituting hydroxyl, methyl, and amino groups at position-3 .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are characterized using IR, 1H NMR, and mass spectroscopic analyses .Chemical Reactions Analysis
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . Therefore, thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Researchers designed and synthesized a series of novel compounds related to "5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide" for their antitubercular properties. One study focused on compounds as potent inhibitors of Mycobacterium tuberculosis, revealing promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in treating tuberculosis without significant side effects (Marvadi et al., 2020).
Antimicrobial Agents
Another area of application is in the development of antimicrobial agents. A clubbed quinazolinone and 4-thiazolidinone compounds demonstrated significant in vitro antibacterial and antifungal activities against a variety of pathogens, suggesting the potential of these compounds in combating microbial infections (Desai et al., 2011).
Antioxidant Activity
Compounds derived from "this compound" have also been explored for their antioxidant activities. A study highlighted the synthesis of novel derivatives showing potent antioxidant activities, comparable or even superior to well-known antioxidants like ascorbic acid, indicating their potential in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Allosteric Modulators for CB1 Receptor
The optimization of chemical functionalities in indole-2-carboxamides, including compounds with structural similarities to "this compound," has shown their potential as allosteric modulators for the cannabinoid receptor 1 (CB1). These findings suggest applications in modulating CB1 receptor activity for therapeutic benefits (Khurana et al., 2014).
Synthesis and Characterization
In the realm of chemical synthesis and characterization, studies have focused on the creation of novel thiophene derivatives, including antimicrobial evaluation and docking studies. These efforts highlight the versatility of thiophene-based compounds in various chemical and biological research applications (Talupur et al., 2021).
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .
Wirkmechanismus
Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a voltage-gated sodium channel blocker and dental anesthetic in Europe, both contain a thiophene nucleus .
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Eigenschaften
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYNAWNIMGHTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)
![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)
![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)
![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2712499.png)
